![molecular formula C13H17NO6S B4984398 2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid
Overview
Description
2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, also known as MTFB, is a chemical compound that has recently gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Hypoglycemic Benzoic Acid Derivatives
Research conducted by Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives. These derivatives, including modifications of meglitinide analogs, were shown to exhibit significant hypoglycemic activity. This study highlighted the importance of specific substituents for maximizing activity, paving the way for the development of effective therapies for type 2 diabetes (Grell et al., 1998).
Synthesis Optimization
In 2018, Xu et al. investigated the synthesis optimization of methyl 2-methoxy-5-aminosulfonyl benzoate, a key intermediate in the production of sulpiride. This study aimed at enhancing the efficiency of the synthesis process, with a focus on improving yield and reducing waste, demonstrating a practical approach to chemical manufacturing (Xu et al., 2018).
Electrochemical Behavior
The work of Mandić et al. (2004) explored the electrochemical reduction of various benzoic acid derivatives, including 2-methoxy-5-sulfophenyl-azo-benzoic acids. Their study revealed the influence of substituents on the electrochemical behavior of these compounds, which could have implications in electrochemical applications and environmental processes (Mandić et al., 2004).
Metal Extractants
Morohashi et al. (2014) synthesized sulfonyl-bridged oligo(benzoic acid)s and investigated their properties as metal extractants. Their findings revealed that these compounds have high extractability toward certain metal ions, suggesting potential applications in metal recovery and purification processes (Morohashi et al., 2014).
Antibacterial Activity
Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid, including derivatives with structural similarities to 2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. These compounds were evaluated for antibacterial activity, highlighting the potential use of such compounds in developing new antibacterial agents (Parekh et al., 2005).
properties
IUPAC Name |
2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-19-12-5-4-10(7-11(12)13(15)16)21(17,18)14-8-9-3-2-6-20-9/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEISYFKCAFHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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